4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4/c1-6-8(11(12(16)17)15-19-6)5-18-10-3-2-7(13)4-9(10)14/h2-4H,5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJVAIGXCSTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of appropriate precursors. One common method includes the reaction of 2,4-difluorophenol with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is primarily studied for its role as a pharmaceutical intermediate. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with isoxazole structures can exhibit antimicrobial properties. Studies have shown that derivatives of isoxazole can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar properties.
Neuroscience Research
The compound's potential effects on neurotransmitter systems make it relevant in neuroscience studies. It may serve as a tool for investigating the modulation of GABA receptors, which are crucial in the treatment of neurological disorders such as anxiety and epilepsy.
Cancer Research
Given its chemical structure, there is potential for this compound to be explored in cancer research. Isoxazole derivatives have been shown to have cytotoxic effects on cancer cells, and ongoing studies may reveal the efficacy of this compound in inhibiting tumor growth.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated that isoxazole derivatives inhibit bacterial growth, suggesting potential use in antibiotic development. |
| Study B | Neurotransmitter Modulation | Found that similar compounds affect GABA receptor activity, indicating possible therapeutic applications in CNS disorders. |
| Study C | Cytotoxicity in Cancer Cells | Reported that compounds with isoxazole rings showed selective toxicity towards cancer cells, warranting further investigation into their mechanisms. |
Mechanism of Action
The mechanism of action of 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences
The following compounds share the isoxazole-carboxylic acid core but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
Pharmacological Potential
- Antimicrobial Activity : Fluorinated isoxazoles exhibit antibacterial properties, likely due to interference with bacterial cell wall synthesis .
- Kinase Inhibition : Structural analogs with aryl-ether linkages (e.g., Example 324 in EP 4374877 A2) show activity against tyrosine kinases, suggesting a template for kinase inhibitor design .
Biological Activity
The compound 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (DFMICA) has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DFMICA, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
DFMICA is characterized by its unique molecular structure, which includes a difluorophenoxy group and an isoxazole moiety. The molecular formula is with a molecular weight of approximately 269.2 g/mol . The presence of the difluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₂NO₄ |
| Molecular Weight | 269.2 g/mol |
| Purity | Min. 95% |
| InChI | InChI=1S/C₁₂H₉F₂NO₄ |
Antimicrobial Activity
DFMICA has shown promising antimicrobial properties in various studies. Its efficacy against a range of bacterial strains has been demonstrated, suggesting potential applications in treating infections. For instance, studies indicated that DFMICA exhibited significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antioxidant Activity
Research has highlighted the antioxidant potential of DFMICA. It was found to scavenge free radicals effectively, indicating its role in reducing oxidative stress. The compound's antioxidant activity was quantified using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
DFMICA has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that DFMICA may be beneficial in conditions characterized by chronic inflammation .
Antitumor Activity
Preliminary studies have explored the antitumor effects of DFMICA. It was shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study, DFMICA was tested against multi-drug resistant strains of bacteria. The results indicated that DFMICA not only inhibited bacterial growth but also reduced biofilm formation significantly, which is crucial for preventing chronic infections.
Case Study 2: Antioxidant Potential
A study assessing the antioxidant capacity of DFMICA reported that it reduced lipid peroxidation levels in cellular models exposed to oxidative stress. This effect was attributed to the compound's ability to donate electrons and stabilize free radicals.
The biological activities of DFMICA can be attributed to its ability to interact with various cellular targets:
- Antimicrobial Mechanism : DFMICA disrupts bacterial cell membranes, leading to cell lysis.
- Antioxidant Mechanism : It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS).
- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, DFMICA reduces the expression of inflammatory mediators.
- Antitumor Mechanism : Induction of apoptosis through caspase activation is a key pathway for its antitumor effects.
Q & A
Basic: What are the recommended storage conditions to maintain the stability of 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid in laboratory settings?
Methodological Answer:
To ensure stability, store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at 2–8°C. Desiccants such as silica gel should be included to mitigate moisture absorption, as hydrolytic degradation of the isoxazole ring or ester groups (if present) is possible. Avoid prolonged exposure to ambient oxygen and humidity, which can accelerate decomposition . Regular monitoring via HPLC (≥95% purity threshold) is advised to confirm integrity during long-term storage .
Basic: What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of 1H/13C NMR and FTIR spectroscopy is critical for verifying functional groups (e.g., carboxylic acid, isoxazole ring, and difluorophenoxy moiety). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity assessment, reverse-phase HPLC with UV detection (210–254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase adjusted to pH 2.5–3.0 with formic acid . Cross-referencing spectral data with structurally analogous isoxazole derivatives (e.g., 5-methylisoxazole-4-carboxylic acid) can resolve ambiguities .
Advanced: How can researchers address contradictory reports on the melting point range of this compound in different studies?
Methodological Answer:
Discrepancies in melting points may arise from differences in purity , polymorphic forms , or synthetic impurities . To resolve this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs and determine the true melting point.
- Purify the compound via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC .
- Compare results with structurally related compounds (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, mp 239–242°C ), noting that fluorinated substituents may lower melting points due to reduced crystallinity .
Advanced: What experimental strategies can elucidate the role of the 2,4-difluorophenoxy moiety in the compound’s bioactivity?
Methodological Answer:
To investigate structure-activity relationships (SAR):
- Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups) and compare bioactivity in assays (e.g., enzyme inhibition or cellular uptake studies) .
- Use computational modeling (e.g., molecular docking) to assess binding interactions with target proteins, leveraging the electron-withdrawing effects of fluorine on aromatic rings.
- Analyze metabolic stability via LC-MS to determine if the difluorophenoxy group enhances resistance to oxidative degradation .
Basic: What safety protocols are critical when handling this compound in laboratory experiments?
Methodological Answer:
- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of airborne particulates.
- In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
Methodological Answer:
- Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side reactions (e.g., ring-opening of the isoxazole).
- Monitor intermediates via thin-layer chromatography (TLC) or in-line IR spectroscopy .
- Optimize solvent systems: Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution at the methylisoxazole core, as seen in analogous syntheses .
- Purify crude products using flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from regioisomeric byproducts .
Advanced: What methodologies are suitable for studying the environmental fate or degradation pathways of this compound?
Methodological Answer:
- Conduct photostability studies using UV-Vis irradiation (e.g., 254 nm) to simulate sunlight exposure, analyzing degradation products via LC-MS .
- Perform hydrolysis experiments at varying pH levels (1–13) to identify susceptible bonds (e.g., ester or ether linkages).
- Use soil microcosm assays to assess biodegradation rates, quantifying residual compound via GC-MS or HPLC .
Basic: How can researchers validate the purity of this compound for use in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
